molecular formula C16H14ClFO2 B1327498 3'-Chloro-4'-fluoro-3-(3-methoxyphenyl)propiophenone CAS No. 898774-90-8

3'-Chloro-4'-fluoro-3-(3-methoxyphenyl)propiophenone

Cat. No.: B1327498
CAS No.: 898774-90-8
M. Wt: 292.73 g/mol
InChI Key: OKTZJVRHYPGSGE-UHFFFAOYSA-N
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Description

3’-Chloro-4’-fluoro-3-(3-methoxyphenyl)propiophenone is an organic compound with the molecular formula C16H14ClFO2 and a molecular weight of 292.74 g/mol . It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a methoxy group on another phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-chloro-4’-fluoro-3-(3-methoxyphenyl)propiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst . The reaction conditions typically include anhydrous aluminum chloride (AlCl3) as the catalyst and a solvent such as dichloromethane (CH2Cl2).

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-4’-fluoro-3-(3-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Halogen substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3’-Chloro-4’-fluoro-3-(3-methoxyphenyl)propiophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-chloro-4’-fluoro-3-(3-methoxyphenyl)propiophenone involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Chloro-4’-fluoro-3-(3-methoxyphenyl)propiophenone is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO2/c1-20-13-4-2-3-11(9-13)5-8-16(19)12-6-7-15(18)14(17)10-12/h2-4,6-7,9-10H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTZJVRHYPGSGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644236
Record name 1-(3-Chloro-4-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-90-8
Record name 1-Propanone, 1-(3-chloro-4-fluorophenyl)-3-(3-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898774-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloro-4-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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